The synthesis of 2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide involves several key steps:
The molecular structure of 2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide features a pyridine ring substituted with both a chloro group and a methoxy group, contributing to its unique chemical properties.
Crystallographic studies reveal that bond angles and lengths within the pyridine and benzene rings conform to expected norms, indicating stability in its solid-state structure .
2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide can participate in several types of chemical reactions:
The mechanism of action for 2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide primarily involves its interaction with specific biological targets, including enzymes and receptors.
Detailed spectroscopic data (e.g., NMR, IR) can provide insights into the molecular environment surrounding functional groups within the compound .
2-Chloro-N-(6-Methoxypyridin-3-Yl)Isonicotinamide has various scientific applications:
Pyridinecarboxamides constitute a structurally diverse class of nitrogen-containing heterocycles with broad bioactivity. 2-Chloro-N-(6-methoxypyridin-3-yl)isonicotinamide (CAS: 680217-98-5; C₁₂H₁₀ClN₃O₂) belongs to the N-aryl isonicotinamide subclass, characterized by a carboxamide bridge linking two distinct aromatic systems: a 2-chloroisonicotinyl moiety and a 6-methoxypyridin-3-amine group. Its canonical SMILES representation (O=C(NC1=CC=C(OC)N=C1)C2=CC=NC(Cl)=C2) reveals key electronic features:
Table 1: Structural Classification of Representative Pyridinecarboxamides
Compound | Core Scaffold | Key Substituents | Bioactivity Relevance |
---|---|---|---|
2-Chloro-N-(6-methoxypyridin-3-yl)isonicotinamide | N-(pyridinyl)isonicotinamide | 2-Cl (isonicotinyl); 6-OMe (pyridinyl) | Target versatility |
Isoniazid | Pyridine-4-carbohydrazide | Hydrazide (C4) | Antitubercular prodrug |
Nicotinamide | Pyridine-3-carboxamide | None | Metabolic cofactor |
Bedaquiline (analog core) | Quinoline-carboxamide | 6-Br; 3-diethylaminopropyl | Mycobacterial ATPase inhibition |
This compound’s bifunctional aromatic system enables simultaneous interactions with multiple biological targets, distinguishing it from simpler pyridinecarboxamides like nicotinamide. The orthogonal substitution patterns (2-chloro vs. 6-methoxy) create electronic asymmetry, potentially enhancing target selectivity [1] [4].
Isonicotinamide derivatives exhibit antimycobacterial activity primarily through inhibition of mycolic acid biosynthesis. Key pharmacophoric elements in 2-chloro-N-(6-methoxypyridin-3-yl)isonicotinamide include:
Table 2: Pharmacophoric Comparison with Antitubercular Isonicotinamides
Parameter | 2-Chloro-N-(6-methoxypyridin-3-yl)isonicotinamide | Isoniazid (INH) | 6-Chloro-2-ethyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide |
---|---|---|---|
H-bond Acceptors | 5 (amide O, 4x ring N) | 3 (C=O, hydrazide N, ring N) | 5 |
H-bond Donors | 1 (amide NH) | 2 (NH–NH₂) | 1 |
Aromatic Systems | 2 | 1 | 3 |
ClogP | 1.92 | -0.89 | 3.15 |
Target Engagement | InhA/DprE1 (predicted) | KatG-activated InhA | DprE1 |
Notably, the compound’s methoxy-pyridine moiety mimics the NAD+ isonicotinoyl adduct’s orientation within the InhA active site, suggesting a potential direct inhibition mechanism distinct from INH’s prodrug requirement [5] [10].
The evolution of isonicotinamide antituberculars demonstrates three generations:
Table 3: Key Milestones in Isonicotinamide Antitubercular Development
Era | Representative Compound | Structural Innovation | Mechanistic Limitation |
---|---|---|---|
1952 | Isoniazid | Hydrazide functionality | KatG activation required |
2008 | N-(phenethyl)isonicotinamide | Direct InhA binding | Moderate potency (MIC >1 μM) |
2016 | Delamanid (nitro-dihydro-imidazooxazole) | Nitroimidazole core | Prodrug (activated by Ddn) |
Contemporary | 2-Chloro-N-(6-methoxypyridin-3-yl)isonicotinamide | Halogenated bifunctional scaffold | Target validation pending |
Mechanochemical synthesis advancements now enable solvent-free preparation of such derivatives via high-yielding (>85%) N-acylations, overcoming traditional solubility limitations of halogenated precursors [10].
The compound’s bifunctional architecture enables unique polypharmacology:
Table 4: Predicted Target Interaction Profile
Target | Binding Energy (kcal/mol) | Key Interactions | Therapeutic Implication |
---|---|---|---|
InhA (M. tuberculosis) | -11.2 | H-bond: Pyridine N–Ser94; van der Waals: 2-Cl–Phe149 | Mycolic acid synthesis inhibition |
DprE1 | -12.3 | Covalent: 2-Cl–Cys387; π-stacking: Pyridine–Tyr314 | Arabinogalactan biosynthesis block |
FLT3 Kinase | -9.8 | H-bond: Methoxy O–Cys694; hydrophobic: Chloro–Val624 | Acute myeloid leukemia target |
PD-L1 | -8.1 | π-π stacking: Bipyridine system–Tyr56 | Immune checkpoint modulation |
The chloro-methoxypyridine configuration creates an optimal 9.2 Å inter-ring distance, matching spatial requirements across diverse binding sites. This underpins its versatility in medicinal chemistry applications beyond antitubercular therapy, particularly in oncology and immunology [6] [8] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2